molecular formula C12H9Cl2N5O B2881927 7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine CAS No. 2580208-01-9

7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine

Cat. No.: B2881927
CAS No.: 2580208-01-9
M. Wt: 310.14
InChI Key: ZJDHFOXJWTYQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with chlorine at position 7 and a (2-chloro-3-methoxyphenyl)methyl group at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism or signaling pathways .

Properties

IUPAC Name

7-chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N5O/c1-20-8-4-2-3-7(9(8)13)5-19-12-10(17-18-19)11(14)15-6-16-12/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDHFOXJWTYQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Cl)CN2C3=C(C(=NC=N3)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine typically involves the reaction of 2-chloro-3-methoxybenzyl chloride with 7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that 7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example:

  • Study on Breast Cancer Cells : In vitro experiments demonstrated that this compound effectively reduced the viability of MCF-7 breast cancer cells by promoting apoptosis through the mitochondrial pathway .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Case Study : A study conducted on Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting potential as an antimicrobial agent .

Neurological Disorders

Emerging research points to the potential use of this compound in treating neurological disorders such as anxiety and depression. Its ability to modulate neurotransmitter systems may offer new avenues for therapeutic development.

  • Animal Model Studies : In rodent models of anxiety, administration of the compound resulted in significant reductions in anxiety-like behaviors, indicating its potential as an anxiolytic agent .

Mechanism of Action

The mechanism of action of 7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents at Position 3 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (2-Chloro-3-methoxyphenyl)methyl C₁₂H₉Cl₂N₅O ~314.1* Methoxy group increases polarity; dual chloro enhances stability
7-Chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine () (2-Chloro-3-fluorophenyl)methyl C₁₁H₆Cl₂FN₅ 298.1 Fluorine substitution improves metabolic stability and bioavailability
7-Chloro-3-cyclopentyltriazolo[4,5-d]pyrimidine () Cyclopentyl C₉H₁₀ClN₅ 223.7 Smaller substituent reduces steric hindrance; lower molecular weight
7-Chloro-3-phenethyltriazolo[4,5-d]pyrimidine () Phenethyl C₁₂H₁₀ClN₅ 259.7 Extended hydrophobic chain enhances membrane permeability
7-Chloro-3-phenyltriazolo[4,5-d]pyrimidine () Phenyl C₁₀H₆ClN₅ 231.6 Simple aromatic substitution; minimal steric bulk

*Calculated based on structural similarity to and .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Fluorophenylmethyl Analogue Cyclopentyl Analogue Phenethyl Analogue
LogP ~2.8* 3.1 2.3 3.5
Water Solubility Low Very Low Moderate Low
Melting Point (°C) ~200–210* 212–214 () 174–176 () Not reported

*Predicted based on substituent contributions.

Biological Activity

7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine is a synthetic compound belonging to the triazolopyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapeutics. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by its triazolo and pyrimidine rings, which contribute to its biological properties. The compound has a molecular formula of C12_{12}H9_9Cl2_2N5_5O and a CAS number of 2580208-01-9. Its structure can be represented as follows:

IUPAC Name 7chloro3(2chloro3methoxybenzyl)3H[1,2,3]triazolo[4,5d]pyrimidine\text{IUPAC Name }7-\text{chloro}-3-\left(2-\text{chloro}-3-\text{methoxybenzyl}\right)-3H-\left[1,2,3\right]\text{triazolo}\left[4,5-d\right]\text{pyrimidine}

Research indicates that compounds in the triazolopyrimidine class often exhibit their biological activity through several mechanisms:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Many studies have reported that triazolopyrimidines can inhibit CDK2, an important regulator in cell cycle progression. Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells .
  • Antitumor Activity : Various derivatives have demonstrated significant cytotoxic effects against multiple cancer cell lines. For instance, the compound exhibited an IC50_{50} value against MCF-7 (breast cancer) cells, indicating its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Cell Line IC50_{50} (µM) Mechanism Reference
MCF-70.46 ± 0.04CDK2 Inhibition
SF-26812.50Antitumor Activity
NCI-H46042.30Cytotoxicity

Case Study 1: CDK2 Inhibition

In a study focused on the synthesis and evaluation of new CDK inhibitors based on pyrazolo[4,5-d]pyrimidine scaffolds, it was found that derivatives similar to this compound displayed promising inhibitory activity against CDK2 with significant apoptotic effects on cancer cells .

Case Study 2: Anticancer Efficacy

Another investigation evaluated various derivatives for their anticancer potential against different cell lines. The results indicated that compounds with structural similarities to the target compound exhibited significant cytotoxicity against MCF-7 and NCI-H460 cell lines with IC50_{50} values indicating effective inhibition of cell proliferation .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 7-chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodology : The compound’s synthesis typically involves cyclization of substituted pyrimidine precursors. For example:

  • Step 1 : Formation of the triazolopyrimidine core via cyclization using precursors like 2-chloro-3-methoxybenzyl chloride and 7-chloropyrimidine derivatives under reflux in ethanol .
  • Step 2 : Functionalization via nucleophilic substitution or cross-coupling reactions to introduce the 2-chloro-3-methoxyphenylmethyl group. Catalysts like Pd(PPh₃)₄ may enhance regioselectivity .
    • Critical Parameters : Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) significantly affect reaction rates and by-product formation. Purification via column chromatography (silica gel, hexane/EtOAc) is standard .

Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?

  • Structural Tools :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl groups) .
  • X-ray Crystallography : Resolves fused triazole-pyrimidine geometry and dihedral angles (e.g., 85–90° between rings) .
  • IR Spectroscopy : Detects functional groups (e.g., C-Cl stretch at 650–750 cm⁻¹) .
    • Data Validation : Cross-reference spectral data with computational models (DFT) to resolve ambiguities in substituent orientation .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. methoxy groups) influence bioactivity, and how can conflicting data be resolved?

  • Substituent Effects :

Substituent PositionBioactivity ImpactReference
2-Chloro (phenyl)Enhances enzyme inhibition (IC₅₀ ↓ 30%)
3-Methoxy (phenyl)Improves solubility (logP ↓ 0.5) but reduces binding affinity
  • Contradiction Analysis : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Validate via orthogonal methods (e.g., SPR for binding kinetics) .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase domains). Key residues: Lys33, Glu51 .
  • MD Simulations : GROMACS-based 100-ns simulations assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding) .
    • Validation : Compare computational results with experimental SAR data to refine force field parameters .

Q. How can reaction yields be optimized in large-scale synthesis without compromising purity?

  • Optimization Strategies :

  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., overalkylation) via precise temperature control (ΔT ± 2°C) .
  • Catalyst Screening : Test Pd/C vs. Ni catalysts for Suzuki-Miyaura coupling; Pd/C improves yield (85% vs. 60%) but requires post-reaction filtration .
    • Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) to monitor impurities (<1% threshold) .

Data-Driven Research Challenges

Q. How should researchers address discrepancies in reported thermal stability data for this compound?

  • Analysis : Conflicting DSC results (Tₘ = 180–200°C) may stem from polymorphic forms. Perform:

  • PXRD : Identify crystalline vs. amorphous phases .
  • TGA-MS : Correlate decomposition pathways (e.g., loss of Cl₂ at >200°C) .
    • Mitigation : Standardize annealing protocols (e.g., slow cooling from DMSO) to ensure consistent crystallinity .

Q. What in vitro assays are most reliable for evaluating its pharmacokinetic properties?

  • Assay Design :

  • Caco-2 Permeability : Predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .
  • Microsomal Stability : Incubate with liver microsomes (NADPH cofactor) to measure t₁/₂ (<30 min suggests rapid metabolism) .
    • Data Interpretation : Normalize results against control compounds (e.g., propranolol for permeability) to minimize inter-lab variability .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Precautions :

  • PPE : Nitrile gloves, chemical goggles, and lab coats to avoid dermal exposure .
  • Ventilation : Use fume hoods during synthesis (TLV-TWA for chloro compounds: 1 ppm) .
    • Spill Management : Absorb with vermiculite and dispose as hazardous waste (EPA Category D) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.